15-Hydroxy-10-deoxoartemisinin 15-Hydroxy-10-deoxoartemisinin
Brand Name: Vulcanchem
CAS No.:
VCID: VC1876291
InChI: InChI=1S/C15H24O5/c1-9-3-4-12-10(7-16)8-17-13-15(12)11(9)5-6-14(2,18-13)19-20-15/h9-13,16H,3-8H2,1-2H3/t9-,10+,11+,12+,13-,14-,15-/m1/s1
SMILES:
Molecular Formula: C15H24O5
Molecular Weight: 284.35 g/mol

15-Hydroxy-10-deoxoartemisinin

CAS No.:

Cat. No.: VC1876291

Molecular Formula: C15H24O5

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

15-Hydroxy-10-deoxoartemisinin -

Specification

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
IUPAC Name [(1R,4S,5R,8S,9S,12R,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-9-yl]methanol
Standard InChI InChI=1S/C15H24O5/c1-9-3-4-12-10(7-16)8-17-13-15(12)11(9)5-6-14(2,18-13)19-20-15/h9-13,16H,3-8H2,1-2H3/t9-,10+,11+,12+,13-,14-,15-/m1/s1
Standard InChI Key AJPZIODYGDABEF-CCEZWXGKSA-N
Isomeric SMILES C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CO
Canonical SMILES CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)CO

Introduction

Chemical Structure and Properties

15-Hydroxy-10-deoxoartemisinin maintains the critical structural elements of 10-deoxoartemisinin while featuring an additional hydroxyl group at the C-15 position. This modification creates a hydroxylated derivative that preserves the peroxide bridge essential for antimalarial activity.

Physicochemical Properties

Synthesis and Production Methods

15-Hydroxy-10-deoxoartemisinin is primarily produced through microbial transformation, a process that efficiently introduces hydroxyl groups at specific positions of the 10-deoxoartemisinin structure. This approach leverages enzymatic reactions to achieve selective hydroxylation that would be challenging through conventional chemical synthesis.

Microbial Transformation Approach

The production of 15-hydroxy-10-deoxoartemisinin has been successfully achieved through microbial transformation using Aspergillus niger. Under optimized conditions (14 days of incubation at 28°C and pH 6.5), A. niger transforms 10-deoxoartemisinin (500 mg/L) into two primary products: 15-hydroxy-10-deoxoartemisinin (26% yield) and 7β-hydroxy-10-deoxoartemisinin (69% yield) . This process represents an efficient biocatalytic approach to producing hydroxylated derivatives with enhanced physicochemical properties.

Comparison of Production Methods

Various microorganisms have been evaluated for their ability to hydroxylate 10-deoxoartemisinin, with Aspergillus niger demonstrating particular efficiency in producing 15-hydroxy-10-deoxoartemisinin. While Cunninghamella elegans CICC 40250 (designated as MT1) has shown remarkable versatility in generating up to 18 distinct hydroxylated products from 10-deoxoartemisinin, Aspergillus niger offers a more selective approach focused on specific hydroxylation patterns .

Table 1 below summarizes the comparative efficiency of different microorganisms in producing hydroxylated derivatives of 10-deoxoartemisinin:

MicroorganismPrimary ProductsYieldIncubation ConditionsReference
Aspergillus niger15-hydroxy-10-deoxoartemisinin, 7β-hydroxy-10-deoxoartemisinin26%, 69% respectively14 days, 28°C, pH 6.5
Cunninghamella elegans CICC 40250 (MT1)18 distinct hydroxylated productsVariesNot specified
Mucor ramannianus5β-hydroxy-10-deoxoartemisinin, 4α-hydroxy-1,10-deoxoartemisinin, 7β-hydroxy-10-deoxoartemisininNot specifiedNot specified
Aspergillus ochraceus13-carbon rearranged productNot specifiedNot specified
Analytical MethodExpected CharacteristicsComparative Reference Compounds
HR-ESI-MSm/z 307.15 [M + Na]⁺, m/z 285.17 [M + H]⁺Other monohydroxylated 10-deoxoartemisinin derivatives
Fragmentation PatternLoss of H₂O (m/z 267), sequential losses producing ions at m/z 249, 231, 221, 203Pattern established for monohydroxylated 10-deoxoartemisinins
¹³C-NMRCharacteristic signal for C-15 with hydroxyl groupComparable to other hydroxylated positions in related derivatives
¹H-NMRSignals for protons adjacent to the C-15 hydroxyl groupSimilar to patterns observed in other hydroxylated derivatives

Comparison with Other Hydroxylated Derivatives

15-Hydroxy-10-deoxoartemisinin represents one of several hydroxylated derivatives of 10-deoxoartemisinin. Understanding its position within this broader family provides valuable context for evaluating its unique properties and potential applications.

Structural Diversity of Hydroxylated 10-deoxoartemisinins

The microbial transformation of 10-deoxoartemisinin produces a diverse array of hydroxylated derivatives, categorized as dihydroxylated 10-deoxoartemisinins, monohydroxylated 10-deoxoartemisinins (including 15-hydroxy-10-deoxoartemisinin), hydroxylated dehydrogenated 10-deoxoartemisinins, and hydroxylated hydrogenated 10-deoxoartemisinins . This structural diversity offers a rich landscape for exploring structure-activity relationships and identifying optimal candidates for specific therapeutic applications.

Table 3: Comparison of Selected Hydroxylated 10-deoxoartemisinin Derivatives:

CompoundHydroxylation PositionProducing MicroorganismMolecular FormulaReferences
15-hydroxy-10-deoxoartemisininC-15Aspergillus nigerC₁₅H₂₄O₅
7β-hydroxy-10-deoxoartemisininC-7 (β orientation)Aspergillus niger, Mucor ramannianus, Cunninghamella elegansC₁₅H₂₄O₅
5β-hydroxy-10-deoxoartemisininC-5 (β orientation)Mucor ramannianusC₁₅H₂₄O₅
4α-hydroxy-1,10-deoxoartemisininC-4 (α orientation)Mucor ramannianus, Cunninghamella elegansC₁₅H₂₄O₄
4α,7β-dihydroxy-1-deoxy-10-deoxoartemisininC-4 (α) and C-7 (β)Not specified in search resultsC₁₅H₂₄O₅

Future Research Directions

Further Characterization

Comprehensive characterization of 15-hydroxy-10-deoxoartemisinin, including detailed spectroscopic analysis, X-ray crystallography, and systematic evaluation of its physicochemical properties, represents an important direction for future research. Such characterization would provide valuable insights into the structural features that influence its biological activity and pharmaceutical properties.

Optimization of Production Methods

While Aspergillus niger has demonstrated efficacy in producing 15-hydroxy-10-deoxoartemisinin with a 26% yield , optimization of production methods could enhance yield and purity. Exploring alternative microbial transformation approaches or developing semisynthetic routes might offer improved efficiency and scalability.

Evaluation of Biological Activities

Comprehensive evaluation of the antimalarial activity of 15-hydroxy-10-deoxoartemisinin, particularly against resistant strains, would provide valuable insights into its therapeutic potential. Additionally, investigation of its antitumor and antiangiogenesis activities, similar to those observed with 10-deoxoartemisinin , could uncover novel applications beyond malaria treatment.

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